{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol
Description
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol (CID 71757211) is an azetidine-derived compound featuring a four-membered azetidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₁H₁₄FNO, with a molecular weight of 195.23 g/mol (calculated from ). The compound’s SMILES string (CC1(CN(C1)C2=CC=C(C=C2)F)CO) and InChIKey (DMHBZKHOJFIBCO-UHFFFAOYSA-N) confirm its stereochemistry and functional group arrangement. While its specific biological activity remains uncharacterized in the provided evidence, structurally related compounds exhibit diverse pharmacological properties, including antimalarial, cholesterol-lowering, and psychoactive effects .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[1-[(4-fluorophenyl)methyl]azetidin-3-yl]methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-3-1-9(2-4-11)5-13-6-10(7-13)8-14/h1-4,10,14H,5-8H2 |
InChI Key |
HBQXOKPKLPUKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol typically involves the reaction of 4-fluorobenzyl bromide with azetidine-3-methanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Table 1: Comparison of Related Azetidine Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Fluorobenzyl)azetidine | Azetidine ring + 4-fluorobenzyl | Lacks hydroxymethyl group |
| 1-(4-Chlorobenzyl)azetidine | Azetidine ring + 4-chlorobenzyl | Chlorine instead of fluorine |
| 1-(Phenyl)azetidine | Azetidine ring + phenyl | No halogen substitution |
Potential Therapeutic Roles
Research indicates that {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol may serve as a modulator of various biological pathways. Specifically, azetidine derivatives have shown promise as potential drugs targeting receptors involved in metabolic processes or neurological functions.
Interaction Studies
Preliminary studies suggest that this compound may interact with specific receptors or enzymes, leading to modulation of their activities. Detailed interaction studies often involve:
- Binding Affinity Assays: Evaluating how well the compound binds to target receptors.
- Enzyme Activity Modulation: Assessing the impact on enzyme function in vitro.
These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.
Case Studies
- Modulation of CCR6 Receptors : A recent patent describes the use of azetidin-3-ylmethanol derivatives, including {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol, as modulators for CCR6 receptors. This receptor is implicated in various inflammatory diseases, suggesting potential applications in treating conditions like asthma and multiple sclerosis .
- Antimicrobial Activity : Similar compounds have been screened for antimicrobial properties against various bacterial strains. Studies indicate that modifications in the azetidine structure can enhance antibacterial efficacy, making these compounds candidates for further development as antimicrobial agents .
- Neuropharmacological Studies : Research has focused on the neuropharmacological effects of azetidine derivatives, highlighting their potential in treating neurological disorders by modulating neurotransmitter systems .
Mechanism of Action
The mechanism of action of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Trends
Biological Activity
The compound {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol is a member of the azetidine family, characterized by its four-membered nitrogen-containing ring structure. Its unique molecular configuration, featuring a fluorinated phenyl group and a hydroxymethyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The structural formula of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol can be represented as follows:
Key Features:
- Azetidine Ring : A four-membered ring that contributes to the compound's unique pharmacological properties.
- Fluorinated Phenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Hydroxymethyl Group : Potentially modulates biological activity through hydrogen bonding and steric effects.
Research indicates that compounds with azetidine structures often act as modulators of various biological pathways. The specific interactions of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol with biological targets are crucial for understanding its therapeutic potential. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, leading to modulation of their activities .
Pharmacological Studies
- Inhibitory Activity : Studies have shown that derivatives of azetidine, including those similar to {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol , exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. For instance, a related compound demonstrated good inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
- Antioxidant Properties : The antioxidant activity of azetidine derivatives has been evaluated using various assays, including the Ferric Ions Reducing Antioxidant Power (FRAP) method. Results indicated that certain derivatives possess significant electron-donating capabilities, which can scavenge free radicals effectively .
- Receptor Interactions : The fluorinated phenyl group in the compound may enhance binding affinity to specific receptors involved in metabolic and neurological functions. This is supported by findings that show modifications in the azetidine ring can significantly impact affinity and selectivity towards specific biological targets .
Case Study 1: Antidepressant Activity
A study evaluating the antidepressant potential of related compounds found that certain azetidine derivatives exhibited significant activity at noradrenaline transporters (NET) and serotonin receptors (5HT1A). This suggests that similar mechanisms may be applicable to {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol , warranting further investigation into its antidepressant properties .
Case Study 2: In Vivo Pharmacological Evaluation
In vivo studies have shown that compounds with azetidine structures can influence behavior in animal models, suggesting potential anxiolytic effects. These findings highlight the need for comprehensive pharmacological evaluations of {1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanol to determine its efficacy in similar contexts .
Data Table: Biological Activities of Azetidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
